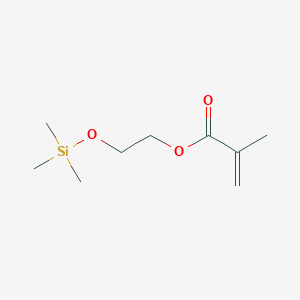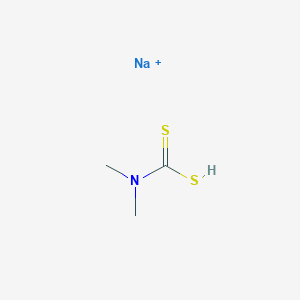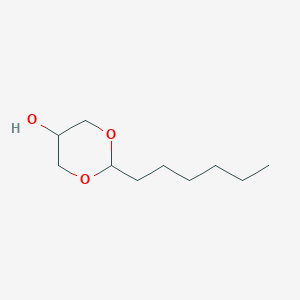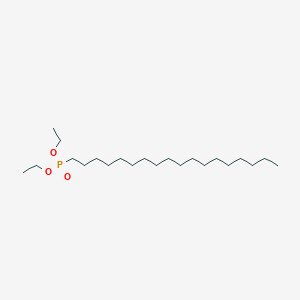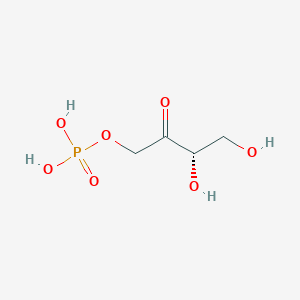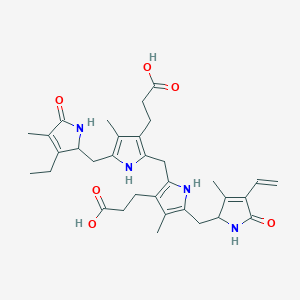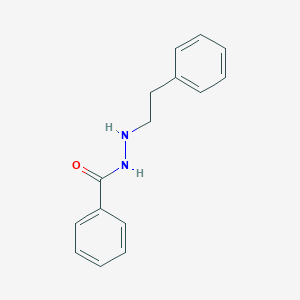
Hydrazine, 1-benzoyl-2-phenethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1-benzoyl-2-phenethyl-, also known as BPEH, is a chemical compound that has been used in scientific research for its unique properties. BPEH is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The exact mechanism of action of Hydrazine, 1-benzoyl-2-phenethyl- is not fully understood, but it is believed to act on the central nervous system by increasing the release of neurotransmitters such as dopamine and serotonin. Hydrazine, 1-benzoyl-2-phenethyl- has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Hydrazine, 1-benzoyl-2-phenethyl- has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. Hydrazine, 1-benzoyl-2-phenethyl- has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which can help to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Hydrazine, 1-benzoyl-2-phenethyl- in lab experiments is its unique properties, which make it useful for investigating the central nervous system and the inflammatory response. However, one limitation is that Hydrazine, 1-benzoyl-2-phenethyl- is not widely available and can be difficult to synthesize, which can make it challenging to obtain for research purposes.
Orientations Futures
There are several future directions for Hydrazine, 1-benzoyl-2-phenethyl- research. One direction is to investigate its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Another direction is to investigate its potential use in the treatment of inflammatory diseases, as it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response. Additionally, further research is needed to fully understand the mechanism of action of Hydrazine, 1-benzoyl-2-phenethyl- and its potential uses in various fields of science.
Méthodes De Synthèse
Hydrazine, 1-benzoyl-2-phenethyl- can be synthesized through a multi-step process involving the reaction of benzoyl chloride with phenethylamine, followed by the reaction of the resulting N-benzoylphenethylamine with hydrazine hydrate. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
Hydrazine, 1-benzoyl-2-phenethyl- has been used in various scientific research studies due to its unique properties. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. Hydrazine, 1-benzoyl-2-phenethyl- has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propriétés
Numéro CAS |
15563-26-5 |
|---|---|
Nom du produit |
Hydrazine, 1-benzoyl-2-phenethyl- |
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
N'-(2-phenylethyl)benzohydrazide |
InChI |
InChI=1S/C15H16N2O/c18-15(14-9-5-2-6-10-14)17-16-12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2,(H,17,18) |
Clé InChI |
JUXVEOLQMPIQHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNNC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCNNC(=O)C2=CC=CC=C2 |
Autres numéros CAS |
15563-26-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




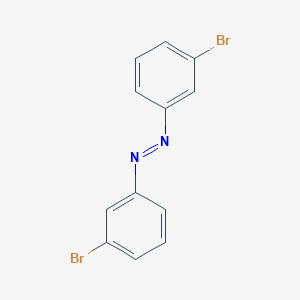
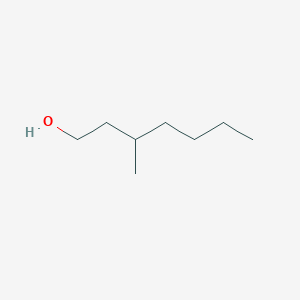
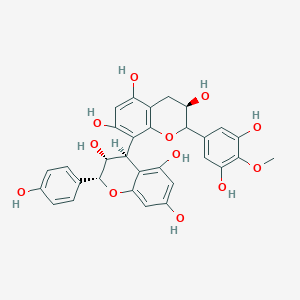
![Benzo[pqr]picene](/img/structure/B93510.png)
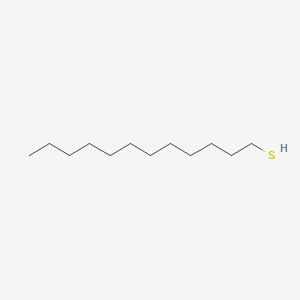
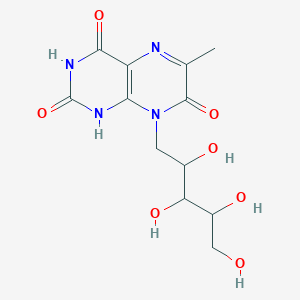
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
